N-H Hydrogen Bond Donor Capacity vs. N-Methyl Analog
1H-Indol-2-yl propionate possesses one hydrogen bond donor (HBD) count (the indole N-H), whereas its closest N-substituted analog, N-methyl-indol-2-yl propionate, possesses zero HBDs [1]. This difference is structurally deterministic—N-alkylation eliminates the only donor site on the molecule. The presence of the N-H proton enables specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that are geometrically impossible for the N-methyl analog [2]. This distinction is particularly relevant given that indole N-H hydrogen bonding has been identified as a critical pharmacophoric feature in numerous indole-based drug candidates [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (PubChem computed value) [1] |
| Comparator Or Baseline | N-Methyl-indol-2-yl propionate: 0 HBD (by structural definition; N-H replaced by N-CH₃). Baseline data: not directly measured but structurally definitive. |
| Quantified Difference | Difference of 1 HBD (absolute); infinite relative difference (presence vs. absence). |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for target compound; comparator inferred from chemical structure. |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs targeting proteins where hydrogen bonding with the indole N-H is essential, the N-unsubstituted compound is irreplaceable; the N-methyl analog is structurally incapable of the same interaction.
- [1] PubChem. 1H-Indol-2-yl propionate. Computed Properties: Hydrogen Bond Donor Count. CID 3019941. Accessed 2026. View Source
- [2] De Simone, A. et al. (2021). 'Indole-Based Kinase Inhibitors: The Role of the N-H Hydrogen Bond in Target Affinity.' European Journal of Medicinal Chemistry, 210, 112956. (Class-level review supporting the pharmacophoric relevance of indole N-H hydrogen bonding). View Source
